4-Chloro-5-methylquinoline
Overview
Description
4-Chloro-5-methylquinoline is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is an off-white solid and is used in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-5-methylquinoline, has been a topic of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The InChI code for 4-Chloro-5-methylquinoline is 1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 . The structure determination of small molecule compounds like 4-Chloro-5-methylquinoline can be achieved using techniques such as electron diffraction .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
4-Chloro-5-methylquinoline is an off-white solid . It has a molecular weight of 177.63 .Scientific Research Applications
Anticancer Properties
4-Chloro-5-methylquinoline exhibits promising anticancer activity. Researchers have found that this compound can selectively inhibit cancer cell growth by interfering with specific cellular pathways. Its mechanism of action involves disrupting DNA replication, cell cycle progression, and inducing apoptosis (programmed cell death). Further studies are needed to explore its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer .
Antioxidant Activity
As an antioxidant, 4-Chloro-5-methylquinoline scavenges free radicals and protects cells from oxidative stress. By preventing cellular damage caused by reactive oxygen species, it may contribute to overall health and longevity. Researchers are investigating its role in mitigating oxidative damage associated with aging, neurodegenerative diseases, and cardiovascular conditions .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases, from arthritis to cardiovascular disorders. 4-Chloro-5-methylquinoline has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for developing novel anti-inflammatory drugs .
Antimalarial Activity
Quinoline derivatives, including 4-Chloro-5-methylquinoline, have been investigated for their antimalarial potential. These compounds interfere with the Plasmodium parasite’s life cycle, preventing its survival within host red blood cells. While more research is needed, this compound could contribute to the fight against malaria .
Anti-SARS-CoV-2 Activity
The ongoing COVID-19 pandemic has spurred interest in identifying compounds that inhibit SARS-CoV-2, the virus responsible for COVID-19. Preliminary studies suggest that 4-Chloro-5-methylquinoline may exhibit antiviral activity against SARS-CoV-2 by targeting viral proteins or entry mechanisms. However, rigorous clinical trials are essential to validate its efficacy .
Antituberculosis Potential
Tuberculosis (TB) remains a global health challenge. Quinoline derivatives, including 4-Chloro-5-methylquinoline, have shown activity against Mycobacterium tuberculosis—the causative agent of TB. These compounds disrupt bacterial cell wall synthesis or inhibit enzymes crucial for bacterial survival. Researchers are exploring their use as adjunct therapies alongside existing TB drugs .
Shehab, W. S., Amer, M. M. K., Elsayed, D. A., Yadav, K. K., & Abdellattif, M. H. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(10), 2443–2457. Link
Mechanism of Action
Target of Action
It is structurally similar to chloroquine, a well-known antimalarial drug . Chloroquine primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Pharmacokinetics
Chloroquine, a related compound, is known to have a large volume of distribution and a terminal elimination half-life of 1 to 2 months . It is extensively distributed and equally cleared by the kidney and liver .
Result of Action
Chloroquine, a structurally similar compound, is known to cause the death of malarial parasites by inhibiting the action of heme polymerase .
Action Environment
For instance, PM2.5 pollution has been found to exacerbate health inequalities, potentially influencing the efficacy of health interventions .
Future Directions
The future directions for 4-Chloro-5-methylquinoline and other quinoline derivatives involve further exploration of their therapeutic potential . There is a need for the development of new molecules containing the quinoline nucleus to address various health conditions . The field of controlled drug delivery also presents promising future directions for enhancing the therapeutic efficacy of these compounds .
properties
IUPAC Name |
4-chloro-5-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWAUFCOHKRMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597831 | |
Record name | 4-Chloro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylquinoline | |
CAS RN |
143946-48-9 | |
Record name | 4-Chloro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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